molecular formula C15H24O2 B8490079 {2-[(2-Methylpentan-2-yl)peroxy]propan-2-yl}benzene CAS No. 18350-33-9

{2-[(2-Methylpentan-2-yl)peroxy]propan-2-yl}benzene

Cat. No. B8490079
CAS RN: 18350-33-9
M. Wt: 236.35 g/mol
InChI Key: IBXOCJCMDVKZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(2-Methylpentan-2-yl)peroxy]propan-2-yl}benzene is a useful research compound. Its molecular formula is C15H24O2 and its molecular weight is 236.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality {2-[(2-Methylpentan-2-yl)peroxy]propan-2-yl}benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-[(2-Methylpentan-2-yl)peroxy]propan-2-yl}benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

18350-33-9

Product Name

{2-[(2-Methylpentan-2-yl)peroxy]propan-2-yl}benzene

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-(2-methylpentan-2-ylperoxy)propan-2-ylbenzene

InChI

InChI=1S/C15H24O2/c1-6-12-14(2,3)16-17-15(4,5)13-10-8-7-9-11-13/h7-11H,6,12H2,1-5H3

InChI Key

IBXOCJCMDVKZGE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OOC(C)(C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into the 200 ml jacketed reactor described in Example II were added 15.6 grams (0.13 m) alpha-methylstyrene, 15.0 grams (0.104 m) 82% t-hexyl hydroperoxide and 4.0 grams (0.043 m) phenol. The mixture was stirred to obtain a clear solution and the temperature was adjusted to 20° C. To this solution was added 1.5 grams (0.0095 m) of t-cumyl chloride from the addition funnel over 5 minutes while holding the temperature at 21°-22° C. The reaction self-exothermed to 25° C. over 10 minutes and then was stirred an additional 1/2 hour at 25° C. The reaction was then stirred 80 minutes at 35° C. and 90 minutes at 40° C. at which point the reaction was complete. The reaction was terminated by adding 25 mls of water, stirring 5 minutes, adding 5 mls of 50% NaOH, stirring another 5 minutes and separating the aqueous caustic layer. The organic layer was successively washed with 25 mls of 15% NaOH, saturated NaHCO3 solution, water, 15% NaHSO3 solution, saturated NaHCO3 solution and water. After drying with anhydrous sodium sulfate the crude product weighed 26.7 grams and contained 80.6% cumyl t-hexyl peroxide for a corrected yield of 21.5 grams and a 87.8% yield. The pure cumyl t-hexyl peroxide was isolated by fractional distillation under vacuum.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
t-cumyl chloride
Quantity
1.5 g
Type
reactant
Reaction Step Two

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